![molecular formula C12H14N2O B1272848 1-butyl-1H-benzimidazole-2-carbaldehyde CAS No. 430470-84-1](/img/structure/B1272848.png)
1-butyl-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-butyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C12H14N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-butylbenzimidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, resulting in the formation of the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-butyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 1-butyl-1H-benzimidazole-2-carboxylic acid
Reduction: 1-butyl-1H-benzimidazole-2-methanol
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-butyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzimidazole ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
1-butyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives:
1-methyl-1H-benzimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It may exhibit different reactivity and biological activity.
1-ethyl-1H-benzimidazole-2-carbaldehyde: Contains an ethyl group, leading to variations in physical and chemical properties.
1-propyl-1H-benzimidazole-2-carbaldehyde: Features a propyl group, which can influence its solubility and reactivity.
Biological Activity
1-butyl-1H-benzimidazole-2-carbaldehyde, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a butyl group and an aldehyde functional group, which contribute to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H14N2O
- Molecular Weight : 218.26 g/mol
- Structure : The compound consists of a benzimidazole core with a butyl substituent at the nitrogen position and an aldehyde group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
- π-π Interactions : The benzimidazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Antitumor Activity
Benzimidazole derivatives are recognized for their antitumor effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Its action may involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair .
Analgesic Properties
Recent studies have explored the analgesic potential of benzimidazole derivatives, including this compound. These compounds have been shown to interact with cannabinoid receptors, suggesting a role in pain management .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Study 2: Antitumor Activity
In another investigation, researchers assessed the antitumor activity of this compound against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting it could serve as a scaffold for designing more potent anticancer agents .
Comparative Analysis
The biological activity of this compound can be compared with other benzimidazole derivatives:
Compound Name | Antimicrobial Activity | Antitumor Activity | Analgesic Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
1-methyl-1H-benzimidazole-2-carbaldehyde | Low | Moderate | High |
1-propyl-1H-benzimidazole-2-carbaldehyde | Moderate | Low | Low |
Properties
IUPAC Name |
1-butylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCVBLAZECLPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387755 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430470-84-1 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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